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Compound of Interest

Compound Name: (4R)-4-Fluoro-L-proline

Cat. No.: B555197 Get Quote

(4R)-4-Fluoro-L-proline: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

(4R)-4-Fluoro-L-proline is a fluorinated derivative of the proteinogenic amino acid L-proline.

The strategic placement of a fluorine atom at the 4R position of the pyrrolidine ring endows this

molecule with unique stereoelectronic properties that significantly influence its conformation

and reactivity. These characteristics make it a valuable tool in medicinal chemistry, chemical

biology, and drug development for modulating peptide and protein structure, stability, and

biological activity.

Core Physical and Chemical Characteristics
(4R)-4-Fluoro-L-proline is typically an off-white solid. Its fundamental properties are

summarized below.
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Property Value Reference

Molecular Formula C₅H₈FNO₂ [1][2]

Molecular Weight 133.12 g/mol [2][3]

Appearance Off-white solid [2]

Melting Point 229.2 °C (decomposes) [2]

Optical Rotation
[α]D27 = -78 ± 2º (c=1.3 in

H₂O)
[2]

Purity ≥ 97% (HPLC) [2]

CAS Number 2507-61-1 [1][2]

Synonyms
Common synonyms for (4R)-4-Fluoro-L-proline include:

trans-4-Fluoro-L-proline[1][2]

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid[1][2]

(2S, 4R)-4-Fluoroproline[1]

Conformational and Stereoelectronic Effects
The introduction of the highly electronegative fluorine atom at the C4 position has profound and

predictable consequences on the structure of the proline ring and the adjacent peptide bonds.

[4][5]

Ring Pucker: (4R)-4-Fluoro-L-proline strongly favors a Cγ-exo pucker of the pyrrolidine ring.

[5][6][7] This contrasts with the Cγ-endo pucker preference of its (4S) diastereomer.[5][6]

This conformational bias is attributed to stereoelectronic effects, specifically the gauche

effect.[4][8]

Peptide Bond Isomerization: The Cγ-exo pucker induced by the 4R-fluoro substitution

stabilizes the trans conformation of the preceding peptide bond (Xaa-Pro).[5][6] This is a
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critical feature for designing peptides and proteins with specific secondary structures, as the

cis/trans isomerization of prolyl bonds is often a rate-limiting step in protein folding.[4] The

inductive effect of the fluorine atom also accelerates the rate of cis-trans isomerization.[4][5]

Unmodified Proline

(4R)-4-Fluoro-L-proline

Cγ-endo Cγ-exo~2:1 equilibrium

Cγ-exo (Strongly Favored)

cis-amide trans-amideEquilibrium

trans-amide (Favored)Stabilizes

Click to download full resolution via product page

Conformational preferences of (4R)-4-Fluoro-L-proline vs. unmodified proline.

Experimental Protocols
Synthesis of (4R)-4-Fluoro-L-proline
A common synthetic route to (4R)-4-Fluoro-L-proline starts from the readily available (2S,4R)-

N-Boc-4-hydroxy-L-proline. The synthesis involves the inversion of the stereocenter at the C4

position, followed by fluorination. A representative workflow is described below.[8][9]

Step 1: Inversion of Hydroxyl Group Stereochemistry

The inversion of the 4R-hydroxyl group of an N-protected (2S,4R)-4-hydroxy-L-proline

derivative is typically achieved via a Mitsunobu reaction.[8] This reaction inverts the

stereochemistry to yield the corresponding (2S,4S)-4-hydroxy-L-proline derivative.
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Step 2: Fluorination

The resulting (2S,4S)-4-hydroxy-L-proline derivative is then subjected to fluorination.

Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) or morpholinosulfur

trifluoride can be employed.[8][10] This reaction proceeds with an inversion of configuration,

yielding the desired (2S,4R)-4-fluoro-L-proline derivative.

Step 3: Deprotection

The protecting groups (e.g., Boc and ester groups) are removed under acidic conditions to

yield the final product, (4R)-4-Fluoro-L-proline.[8][9]
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General synthetic workflow for (4R)-4-Fluoro-L-proline.

Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for

confirming the structure and stereochemistry of (4R)-4-Fluoro-L-proline and its derivatives.

[11][12] The coupling constants between protons and the fluorine atom are particularly

informative for determining the relative stereochemistry.[13]
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High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to establish the

stereochemical purity of the final product.[8][10] Reversed-phase HPLC is employed for

purification and purity assessment of intermediates and the final compound.[14][15]

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination

of the absolute configuration and detailed conformational information of the molecule in the

solid state.[7][8][10]

Applications in Research and Drug Development
The unique properties of (4R)-4-Fluoro-L-proline make it a valuable building block in several

areas:

Peptide and Protein Engineering: Incorporation of (4R)-4-Fluoro-L-proline can enhance the

stability of peptides and proteins by pre-organizing the backbone conformation and favoring

the trans prolyl amide bond.[2][5] This is particularly useful in stabilizing secondary structures

like the polyproline II helix.

Medicinal Chemistry: It is used as a building block in the synthesis of peptidomimetics and

small molecule inhibitors.[2] The fluorine atom can improve metabolic stability and binding

affinity through favorable interactions with biological targets.

Probing Biological Interactions: (4R)-4-Fluoro-L-proline has been incorporated into peptides

to study protein-protein interactions, such as the binding of proline-rich motifs to SH3

domains.[16] It has also been used in the development of ligands for the von Hippel-Lindau

(VHL) E3 ubiquitin ligase, a key component in targeted protein degradation.[13][14][15]

Signaling Pathways and Biological Interactions
(4R)-4-Fluoro-L-proline itself does not have a specific signaling pathway. Instead, its utility lies

in its incorporation into larger bioactive molecules to probe or modulate existing biological

pathways.

For example, when incorporated into a peptide that binds to the VHL E3 ligase, the

conformational constraints imposed by the (4R)-fluoro group can influence the binding affinity

and subsequent ubiquitination and degradation of a target protein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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